molecular formula C6H6F3IN2 B8808713 4-Iodo-1,3-dimethyl-5-trifluoromethylpyrazole

4-Iodo-1,3-dimethyl-5-trifluoromethylpyrazole

Cat. No. B8808713
M. Wt: 290.02 g/mol
InChI Key: YQCDQBKUWYBLEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Iodo-1,3-dimethyl-5-trifluoromethylpyrazole is a useful research compound. Its molecular formula is C6H6F3IN2 and its molecular weight is 290.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Iodo-1,3-dimethyl-5-trifluoromethylpyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Iodo-1,3-dimethyl-5-trifluoromethylpyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Iodo-1,3-dimethyl-5-trifluoromethylpyrazole

Molecular Formula

C6H6F3IN2

Molecular Weight

290.02 g/mol

IUPAC Name

4-iodo-1,3-dimethyl-5-(trifluoromethyl)pyrazole

InChI

InChI=1S/C6H6F3IN2/c1-3-4(10)5(6(7,8)9)12(2)11-3/h1-2H3

InChI Key

YQCDQBKUWYBLEA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1I)C(F)(F)F)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Iodine (30 g) was dissolved in 60% sulfuric acid (fuming, 80 g), and 1,3-dimethyl-5-trifluoromethylpyrazole (13.12 g, 80 mmol) was slowly added under ice-cooling. The mixture was stirred at 0° C. for 2 hr. The reaction mixture was poured into ice water and extracted with ethyl acetate. The organic layer was washed with aqueous sodium thiosulfate and saturated brine, dried over magnesium sulfate and concentrated under reduced pressure. The obtained crude crystals were washed with hexane to give the desired compound (20 g) as crystals.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
solvent
Reaction Step One
Quantity
13.12 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
86%

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